Heptadecanal Heptadecanal , also known as 1-heptadecanal or margaraldehyde, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, can be found in citrus and lemon. This makes a potential biomarker for the consumption of these food products.
Heptadecanal is a long-chain fatty aldehyde that is heptadecane carrying an oxo substituent at position 1. It is found in citrus. It has a role as a plant metabolite and a coral metabolite. It is a long-chain fatty aldehyde, a 2,3-saturated fatty aldehyde and a saturated fatty aldehyde.
Brand Name: Vulcanchem
CAS No.: 629-90-3
VCID: VC21176967
InChI: InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3
SMILES: CCCCCCCCCCCCCCCCC=O
Molecular Formula: C17H34O
Molecular Weight: 254.5 g/mol

Heptadecanal

CAS No.: 629-90-3

Cat. No.: VC21176967

Molecular Formula: C17H34O

Molecular Weight: 254.5 g/mol

* For research use only. Not for human or veterinary use.

Heptadecanal - 629-90-3

Specification

CAS No. 629-90-3
Molecular Formula C17H34O
Molecular Weight 254.5 g/mol
IUPAC Name heptadecanal
Standard InChI InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3
Standard InChI Key PIYDVAYKYBWPPY-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCC=O
Canonical SMILES CCCCCCCCCCCCCCCCC=O
Melting Point 36.0 °C
36°C

Introduction

Chemical Identity and Structural Characteristics

Heptadecanal (CAS Registry Number 629-90-3) is a seventeen-carbon aldehyde with the molecular formula C₁₇H₃₄O and a monoisotopic molecular weight of 254.261 g/mol . The systematic IUPAC name for this compound is heptadecanal, though it is also referred to as n-heptadecanal, 1-heptadecanal, or margaraldehyde in various literature sources . The chemical structure of heptadecanal features a long, saturated hydrocarbon chain with a terminal aldehyde group, represented by the chemical notation: CCCCCCCCCCCCCCCCC=O .

Identification Parameters

The definitive identification of heptadecanal can be accomplished through various spectroscopic and chromatographic techniques. Key identification parameters include:

ParameterValueReference
CAS Number629-90-3
Molecular FormulaC₁₇H₃₄O
Average Molecular Weight254.4513 g/mol
Monoisotopic Molecular Weight254.26096571 g/mol
InChI IdentifierInChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3
InChI KeyPIYDVAYKYBWPPY-UHFFFAOYSA-N
SMILES NotationCCCCCCCCCCCCCCCCC=O

Physical and Chemical Properties

Heptadecanal exists as a white to almost white crystalline solid at room temperature . Its physical state and properties are pivotal in understanding its behavior in various chemical reactions and applications.

Physical Properties

The physical characteristics of heptadecanal contribute significantly to its applications in various industries:

PropertyValueReference
Physical State (20°C)Solid
AppearanceWhite to almost white powder to crystal
Melting Point34.0 to 39.0°C
Boiling Point318°C
SolubilitySoluble in toluene

Chemical Classification

In terms of chemical taxonomy, heptadecanal belongs to several hierarchical classes:

  • Kingdom: Organic compounds

  • Super Class: Lipids and lipid-like molecules

  • Class: Fatty Acyls

  • Sub Class: Fatty aldehydes

  • Direct Parent: Fatty aldehydes

  • Molecular Framework: Aliphatic acyclic compounds

This classification system helps understand the relationship of heptadecanal to other related compounds and provides insights into its potential chemical behavior and biological interactions.

Synthesis and Production Methods

The production of heptadecanal can be accomplished through several synthetic routes, each with specific advantages depending on the intended application and scale of production.

Laboratory Synthesis

In laboratory settings, heptadecanal is commonly synthesized through the controlled oxidation of 1-heptadecanol. This process typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or other high-valent metal oxides under carefully monitored conditions. The reaction must be controlled to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production

On an industrial scale, heptadecanal is often produced through a process called hydroformylation (oxo synthesis) of long-chain alkenes, followed by hydrogenation. This method involves the addition of a formyl group to the alkene using synthesis gas (carbon monoxide and hydrogen) in the presence of suitable catalysts, followed by a reduction step to yield the aldehyde. This approach is particularly advantageous for large-scale production.

Chemical Reactivity

Heptadecanal demonstrates reactivity characteristic of aldehydes, with the carbonyl group serving as the primary site for various chemical transformations.

Oxidation Reactions

Heptadecanal can be oxidized to heptadecanoic acid (margaric acid) using various oxidizing agents. Common oxidants include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are of particular importance in organic synthesis where the conversion of aldehydes to carboxylic acids is a fundamental transformation.

Reduction Reactions

The carbonyl group of heptadecanal can be reduced to the corresponding primary alcohol, heptadecanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reduction reactions are essential in the interconversion of functional groups and in the synthesis of fatty alcohols from aldehydes.

Condensation Reactions

As an aldehyde, heptadecanal can participate in various condensation reactions, including:

  • Aldol condensation: Reaction with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones

  • Schiff base formation: Reaction with primary amines to form imines

  • Wittig reaction: Reaction with phosphorus ylides to form alkenes

Reaction TypeReagentsProductsConditionsReference
OxidationKMnO₄, CrO₃Heptadecanoic acidAqueous or organic solvent
ReductionNaBH₄, LiAlH₄HeptadecanolLow temperature, aprotic solvent
Aldol CondensationBase (NaOH, KOH)β-Hydroxy aldehydes/ketonesRoom temperature to moderate heat

Analytical Methods for Detection and Quantification

The detection and quantification of heptadecanal in various matrices require sophisticated analytical techniques, particularly important in research and quality control applications.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the analysis of heptadecanal. This technique allows for the separation and identification of the compound based on its retention time and mass spectral pattern . High-Performance Liquid Chromatography (HPLC) with appropriate detectors can also be used, especially when coupled with derivatization techniques .

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are valuable for structural confirmation of heptadecanal. The aldehyde proton in ¹H NMR typically appears as a characteristic signal at δ 9.8-10.0 ppm, while the carbonyl stretch in FTIR is observed around 1720 cm⁻¹.

Derivatization Approaches

For enhanced detection sensitivity, particularly in complex biological matrices, derivatization of heptadecanal is often performed. Common derivatizing agents include:

  • 5,5-Dimethyl cyclohexanedione (5,5-dimethyl CHD) for fluorescence detection

  • 2,4-Dinitrophenylhydrazine (DNPH) for UV detection

  • Various other reagents specific to liquid chromatography-mass spectrometry (LC-MS) applications

The derivatization process typically involves the reaction of the aldehyde group with the derivatizing agent, forming a stable derivative that enhances detection capabilities in various analytical instruments.

Analytical TechniqueDerivatizing AgentDetection MethodApplicationsReference
GC-MSNot requiredMass spectrometryIdentification and quantification in various matrices
HPLC-FLD5,5-Dimethyl CHDFluorescenceBiological samples, enzymatic assays
LC-MS/MSVariousMass spectrometryTrace analysis, complex matrices

Biological Significance

Heptadecanal exhibits notable biological activities and occurs naturally in various biological systems.

Natural Occurrence

Heptadecanal has been identified in various natural sources, including certain plants and animals. It is particularly found in some plant oils and animal fats, contributing to their characteristic properties. The compound has also been detected in citrus fruits, contributing to their aromatic profile .

Role in Olfactory Signaling

Research has demonstrated that heptadecanal serves as a ligand for certain odorant receptors in mammals, particularly the mouse odorant receptor subfamily OR37. This interaction plays a significant role in olfactory signaling, with heptadecanal specifically activating the OR37B receptor. This function is essential for understanding mammalian behavior and communication mechanisms related to odor detection and recognition.

Biological Activities

Heptadecanal has been found to possess several biological activities with potential therapeutic implications:

  • Antimicrobial Properties: Studies indicate that heptadecanal exhibits antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes.

  • Anti-inflammatory Effects: Research suggests that heptadecanal may modulate the expression of pro-inflammatory cytokines and chemokines, potentially through downregulation of the NF-κB signaling pathway.

  • Neuroprotective Effects: Heptadecanal has shown potential neuroprotective properties in models of neurodegenerative diseases, possibly by protecting neuronal cells from oxidative stress-induced apoptosis.

Applications

Heptadecanal finds applications across multiple domains due to its unique chemical properties and biological activities.

Research Applications

In biochemical research, heptadecanal serves as a valuable tool for various applications:

  • Standard in Fatty Aldehyde Analysis: Used as a reference standard in studies involving fatty aldehyde metabolism and related pathways .

  • Bioassays for Enzyme Activity: Employed in assays measuring sphingosine-1-phosphate lyase (S1PL) activity, contributing to understanding of sphingolipid metabolism .

  • Enzymatic Electrosynthesis: Utilized in studies exploring bioelectrocatalytic reduction processes, providing insights into sustainable biocatalytic systems .

Industrial Applications

The industrial sector utilizes heptadecanal for various purposes:

  • Flavor and Fragrance Industry: Heptadecanal is employed as a flavoring agent and fragrance component, imparting pleasant aromatic qualities to various products including perfumes and food items .

  • Cosmetic Formulations: The compound is incorporated into skincare and cosmetic products for its emollient properties, enhancing texture and moisture retention characteristics .

  • Industrial Lubricants: Utilized in the formulation of specialty lubricants, contributing to improved performance and stability in various industrial applications .

Pharmaceutical and Cosmetic Uses

In pharmaceutical applications, heptadecanal serves as:

  • Synthetic Precursor: Used as a starting material or intermediate in the synthesis of various pharmaceutically active compounds .

  • Potential Therapeutic Agent: Its biological activities, including antimicrobial and anti-inflammatory properties, suggest potential therapeutic applications that warrant further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator